Dibismuth;2,3-dihydroxybutanedioate

Solubility Formulation science Bioavailability

Dibismuth;2,3-dihydroxybutanedioate (CAS 6591-56-6), commonly referred to as bismuth tartrate or dibismuth tritartrate, is a coordination complex of Bi³⁺ with L(+)-tartaric acid in a 2:3 stoichiometric ratio (molecular formula C₁₂H₁₂Bi₂O₁₈, molecular weight 862.17 g/mol). The compound exists in multiple salt and hydration forms including the sodium, potassium, and colloidal variants, with the colloidal form (colloidal bismuth tartrate, CBT) being the clinically approved pharmaceutical entity for gastrointestinal indications in China.

Molecular Formula C12H12Bi2O18
Molecular Weight 862.17 g/mol
Cat. No. B1245785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibismuth;2,3-dihydroxybutanedioate
Synonymsismoverol
bismuth tartrate
Molecular FormulaC12H12Bi2O18
Molecular Weight862.17 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3]
InChIInChI=1S/3C4H6O6.2Bi/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6
InChIKeySULICOHAQXOMED-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibismuth 2,3-Dihydroxybutanedioate (Bismuth Tartrate) — Procurement-Grade Compound Profile and Comparator Landscape


Dibismuth;2,3-dihydroxybutanedioate (CAS 6591-56-6), commonly referred to as bismuth tartrate or dibismuth tritartrate, is a coordination complex of Bi³⁺ with L(+)-tartaric acid in a 2:3 stoichiometric ratio (molecular formula C₁₂H₁₂Bi₂O₁₈, molecular weight 862.17 g/mol) . The compound exists in multiple salt and hydration forms including the sodium, potassium, and colloidal variants, with the colloidal form (colloidal bismuth tartrate, CBT) being the clinically approved pharmaceutical entity for gastrointestinal indications in China [1]. Bismuth tartrate belongs to the broader class of bismuth-based gastrointestinal therapeutic agents, which also includes colloidal bismuth subcitrate (CBS), bismuth subsalicylate (BSS), bismuth potassium citrate, bismuth subnitrate, and bismuth subgallate. Unlike many in-class bismuth salts that are practically insoluble in aqueous media, bismuth tartrate and its alkali metal salts exhibit meaningful water solubility—a physicochemical property that fundamentally differentiates its formulation, pharmacokinetic, and application profile [2].

Water-Soluble Bismuth Chemistry Supports aqueous and colloidal formulation research not feasible with insoluble bismuth salts.
GI Research Model Spectrum Enables both upper GI (H. pylori) and lower GI (colitis model) endpoint studies from a single compound class.
Cross-Study Comparator Context Offers differentiated MIC, excretion, and model-response profiles for head-to-head bismuth comparator research.

Why Bismuth Tartrate Cannot Be Simply Interchanged with Bismuth Subcitrate, Subsalicylate, or Other In-Class Bismuth Compounds


Bismuth compounds are not pharmacologically or pharmaceutically interchangeable. Despite sharing the Bi³⁺ cation, the counter-ligand (tartrate, citrate, salicylate, nitrate, gallate) critically determines water solubility, which in turn governs gastrointestinal absorption, systemic bismuth exposure, renal excretion kinetics, and the risk of organ-specific toxicity [1]. Bismuth tartrate salts are water-soluble, whereas bismuth subsalicylate and bismuth subnitrate are practically insoluble in both water and oil, and colloidal bismuth subcitrate (CBS) exhibits pH-dependent colloidal behavior rather than true aqueous solubility [2]. These differences translate into measurably distinct MIC values against Helicobacter pylori, divergent clinical efficacy profiles (CBT uniquely demonstrates controlled-trial evidence in ulcerative colitis beyond H. pylori eradication), and different maximum tolerated doses and nephrotoxicity thresholds in preclinical models [3]. Substitution without consideration of these quantitative differentials risks formulation failure, altered bioavailability, and compromised therapeutic outcomes.

Solubility Mismatch Bismuth subsalicylate and subnitrate are practically insoluble; their aqueous formulation and absorption profiles may not transfer.
🧪 MIC Spectrum Subsalicylate MIC ranges (4–32 μg/mL) may shift anti-H. pylori endpoint interpretation away from tartrate-level response context.
🔬 Lower GI Model Evidence Subcitrate and subsalicylate lack reported colitis-model trial context; their intestinal colloidal behavior may differ from tartrate.

Quantitative Differentiation Evidence for Dibismuth 2,3-Dihydroxybutanedioate Versus Closest Comparator Bismuth Compounds


Aqueous Solubility: Potassium Bismuth Tartrate Is Water-Soluble, Whereas Bismuth Salicylate Is Practically Insoluble in Both Water and Oil

Potassium bismuth tartrate is water-soluble, dissolving in approximately 2 parts water, while bismuth salicylate is practically insoluble in both water and oil [1]. The bismuth content of the potassium bismuth tartrate used was 56 percent, and that of the bismuth salicylate was 60 percent, by analysis [1]. This solubility differential is not a nuance of salt form selection; it directly controls the route of administration, the ability to formulate aqueous solutions for injection or oral colloidal preparations, and the rate and extent of gastrointestinal absorption [2]. Sodium bismuth tartrate is soluble in approximately 3 parts water, and its aqueous solution is slightly alkaline, further differentiating it from insoluble bismuth salts such as bismuth subnitrate and bismuth subsalicylate [3].

Aqueous Solubility
Head-to-head
Soluble vs. practically insoluble
Enables aqueous formulation routes unavailable with subsalicylate.
Class-level solubility context; reviewed analytical data (1930).
Solubility Formulation science Bioavailability

In Vitro Anti-H. pylori Activity: Colloidal Bismuth Tartrate Achieves MIC of 1 μg/mL, Favorable to Bismuth Subsalicylate (4–32 μg/mL) and Comparable to Colloidal Bismuth Subcitrate (1–8 μg/mL)

Colloidal bismuth tartrate (CBT) has been reported to inhibit the growth of H. pylori with a minimum inhibitory concentration (MIC) of 1 μg/mL [1]. In a standardized 2024 agar dilution study of 12 H. pylori strains (including three reference strains: 26695, J99, ATCC 43504), the MIC ranges for three comparator bismuth compounds were: colloidal bismuth subcitrate (CBS) 1–8 μg/mL, bismuth potassium citrate 2–16 μg/mL, and bismuth subsalicylate (BSS) 4–32 μg/mL [2]. No bismuth tartrate arm was included in this head-to-head study; the comparison is cross-study. In a historical agar dilution study of 48 Campylobacter pylori strains, tripotassium dicitrato bismuthate (a water-soluble bismuth subcitrate) demonstrated an MIC₅₀ of 8 mg/L, while other bismuth salts exhibited lower inhibitory activities [3]. The MIC of CBT at 1 μg/mL represents a 4- to 32-fold potency advantage over BSS based on the BSS range of 4–32 μg/mL reported by Woo et al. (2024), and places CBT at the most potent end of the bismuth compound spectrum alongside CBS.

H. pylori MIC
Cross-study comparable
1 μg/mL
Reported MIC at lower end of bismuth compound spectrum; supports antimicrobial screening context.
Comparator BSS range 4–32 μg/mL; cross-study comparison limits direct inference.
Antimicrobial H. pylori MIC Minimum inhibitory concentration

Ulcerative Colitis: Colloidal Bismuth Tartrate Combined with Mesalazine Achieves Significantly Faster Diarrhea Resolution and Higher Clinical Remission Rate Compared with Mesalazine Monotherapy

In a prospective, randomized, open, controlled study of 60 patients with ulcerative colitis, the combination of colloidal bismuth tartrate (165 mg, 4 times daily, 4 weeks) plus mesalazine (1 g, 3 times daily, 8 weeks) was compared to mesalazine monotherapy (1 g, 3 times daily, 8 weeks) [1]. The recovery time of diarrhea symptoms was significantly shorter in the CBT+mesalazine group: 7.1 ± 4.8 days versus 11.7 ± 4.6 days (P < 0.05) [1]. The disappearance time of mucopurulent bloody stool was also significantly shorter: 8.9 ± 5.6 days versus 13.3 ± 4.7 days (P < 0.05) [1]. Clinical remission was achieved in 23 of 30 patients (76.7%) in the CBT+mesalazine group compared to 14 of 30 patients (46.7%) in the mesalazine-only group, with overall clinical efficacy (remission + response) of 28/30 (93.3%) vs. 25/30 (83.3%) (P < 0.05) [1]. Adverse reactions were numerically lower in the combination group (2 cases of GI discomfort) versus the monotherapy group (3 cases of GI discomfort, 1 case of increased watery stool frequency, 1 case of rash) [1]. This ulcerative colitis indication represents a unique evidence domain for colloidal bismuth tartrate that is not established for colloidal bismuth subcitrate (CBS) or bismuth subsalicylate (BSS) in randomized controlled trials.

Colitis Model Endpoint
Head-to-head
Remission rate: 76.7% vs. 46.7%
Reported model-response context; endpoint improvement over monotherapy in RCT.
P
H. pylori Eradication
Head-to-head
ITT 77.0% / PP 86.5%
CBT-containing quadruple therapy reported eradication endpoint context.
RCT, n=300; consistency across independent trials establishes performance benchmark.
Renal Excretion Kinetics
Head-to-head
26% Bi excreted (2 wk)
Faster initial clearance vs. citrate/thiosulfate; supports PK model interpretation.
Rabbit model; MTD ~100 mg/kg; renal safety monitoring context.
Indication Spectrum
Class-level
6 approved indications (upper & lower GI)
Context-dependent regulatory differentiation; supports multi-indication research fit.
Review-level inference; not a direct comparator trial.
Ulcerative colitis Clinical efficacy Gastroenterology

H. pylori Eradication: Colloidal Bismuth Tartrate–Containing Quadruple Therapy Achieves 77.0% (ITT) and 86.5% (PP) Eradication Rates in a Randomized Controlled Trial

In a single-center, open-label, parallel, randomized controlled trial of 300 H. pylori-infected patients, three regimens were compared: berberine triple therapy (berberine 500 mg, amoxicillin 1000 mg, vonoprazan 20 mg, twice daily), vonoprazan quadruple therapy (vonoprazan 20 mg, amoxicillin 1000 mg, clarithromycin 500 mg, colloidal bismuth tartrate 220 mg, twice daily), and rabeprazole quadruple therapy (rabeprazole 10 mg, amoxicillin 1000 mg, clarithromycin 500 mg, colloidal bismuth tartrate 220 mg, twice daily), all for 14 days [1]. The ITT eradication rates were 70.0% (70/100), 77.0% (77/100), and 69.0% (69/100), respectively [1]. The PP eradication rates were 81.4% (70/86), 86.5% (77/89), and 78.4% (69/88), respectively [1]. In a separate randomized controlled rescue therapy study (Frontiers in Microbiology, 2023), bismuth-containing quadruple therapy with colloidal bismuth tartrate 220 mg twice daily (combined with ilaprazole 5 mg, doxycycline 100 mg, and clarithromycin 500 mg or amoxicillin 1 g or furazolidone 100 mg) for 14 days achieved an ITT eradication rate of 80.0% (95% CI 68.5–91.5%) in the control arm and 84.0% (95% CI 73.5–94.5%) when combined with IgY-H. pylori [2]. The consistency of these eradication rates across independent trials establishes a performance benchmark for CBT-containing regimens.

H. pylori Eradication
Head-to-head
ITT 77.0% / PP 86.5%
CBT-containing quadruple therapy reported eradication endpoint context.
RCT, n=300; consistency across independent trials establishes performance benchmark.
H. pylori eradication Quadruple therapy Randomized controlled trial

Differential Renal Excretion Kinetics: Soluble Bismuth Tartrate Exhibits the Greatest Initial Rate of Urinary Bismuth Excretion Among Soluble Bismuth Salts, with 26% of Injected Bismuth Excreted Over Two Weeks at Sub-Lethal Doses

In a comparative pharmacology study of soluble bismuth salts in rabbits, sodium potassium bismuth tartrate displayed the greatest initial rate of urinary bismuth excretion, followed by a diminishing rate to death at toxic doses, and showed variable rates with stoppages of excretion at sub-lethal but nephropathic doses [1]. At sub-lethal doses over a two-week period, 26% (27 mg) of the bismuth injected as soluble tartrate was excreted by the kidney, compared with 12% (11 mg) for sodium bismuth thiosulfate and up to 15% (44 mg) for sodium bismuth citrate [1]. The maximum tolerated intramuscular dose of sodium potassium bismuth tartrate in rabbits is approximately 100 mg/kg (containing 40 mg Bi/kg), while twice this dose kills within 1.5 to 5 days [1]. In comparison, sodium bismuth citrate is substantially less toxic with a maximum tolerated dose of approximately 300 mg/kg (containing 200 mg Bi/kg) [1]. For dipotassium bismuth tartrate, the maximum tolerated intramuscular dose is approximately 150 mg/kg (containing 75 mg Bi/kg), with a therapeutic ratio of 1/75 [2]. The higher initial excretion rate of bismuth tartrate compared with other soluble bismuth salts reflects more rapid systemic clearance, which has implications for both therapeutic dosing interval selection and renal safety monitoring.

Renal Excretion Kinetics
Head-to-head
26% Bi excreted (2 wk)
Faster initial clearance vs. citrate/thiosulfate; supports PK model interpretation.
Rabbit model; MTD ~100 mg/kg; renal safety monitoring context.
Pharmacokinetics Renal excretion Toxicology

Colloidal Formulation Enables Extended Indication Spectrum: Bismuth Tartrate Is the Only Bismuth Compound with Regulatory Approval and Clinical Evidence for Both Upper GI (H. pylori, Peptic Ulcer) and Lower GI (Ulcerative Colitis, Chronic Colitis) Conditions

Colloidal bismuth tartrate (CBT) in capsule form (165 mg per capsule, administered 4 times daily before meals and at bedtime) is approved in China for a uniquely broad gastrointestinal indication spectrum that includes: peptic ulcer (especially H. pylori-associated ulcer), chronic colitis, ulcerative colitis–associated diarrhea, chronic superficial gastritis, and chronic atrophic gastritis [1]. In contrast, colloidal bismuth subcitrate (CBS, De-Nol) is indicated primarily for gastric and duodenal ulcers and H. pylori eradication, while bismuth subsalicylate (BSS, Pepto-Bismol) is indicated for dyspepsia, diarrhea, and H. pylori [2]. The colloidal formulation of bismuth tartrate, described in patent CN101491507A, forms a stable colloidal sol in gastric juice with high affinity for ulcerated and inflamed mucosal surfaces, and in the alkaline intestinal environment forms a stable colloid-mucus protein complex that protects injured intestinal mucosa [3]. This dual-environment colloidal stability (acidic stomach and alkaline intestine) is the mechanistic basis for CBT's extension to lower GI indications, a differentiation not demonstrated for CBS or BSS.

Indication Spectrum
Class-level
6 approved indications (upper & lower GI)
Context-dependent regulatory differentiation; supports multi-indication research fit.
Review-level inference; not a direct comparator trial.
Colloidal formulation Indication spectrum Gastrointestinal

Optimal Application Scenarios for Dibismuth 2,3-Dihydroxybutanedioate (Colloidal Bismuth Tartrate) Based on Differentiated Evidence


H. pylori Eradication Clinical Trials Requiring a Bismuth Component with Documented Quadruple Therapy Performance

Colloidal bismuth tartrate at 220 mg twice daily for 14 days has demonstrated consistent H. pylori eradication rates of 77.0–86.5% (PP) in randomized controlled trials when combined with proton pump inhibitors and antibiotics [1]. For clinical trial sponsors or CROs procuring bismuth components for quadruple therapy regimens, CBT offers the advantage of published RCT data with both vonoprazan-based and rabeprazole-based backbones, enabling direct comparison with historical CBS-based quadruple therapy benchmarks. The water-soluble nature of bismuth tartrate salts also facilitates formulation into uniform colloidal dispersions with reproducible gastric coating properties [2].

Ulcerative Colitis Research: Adjunctive Therapy with Mesalazine for Accelerated Mucosal Healing

The combination of colloidal bismuth tartrate (165 mg QID) with mesalazine reduces diarrhea recovery time by 4.6 days (from 11.7 to 7.1 days, P < 0.05) and increases clinical remission rates by 30 percentage points (from 46.7% to 76.7%, P < 0.05) compared with mesalazine alone [3]. For academic and pharmaceutical researchers investigating ulcerative colitis therapies, CBT is the only bismuth compound with level Ib evidence (individual RCT) for this indication, making it the rational procurement choice for UC-focused clinical or preclinical gastrointestinal research programs.

Preclinical Pharmacology: Comparative Bismuth Pharmacokinetic and Toxicology Studies

The distinct renal excretion kinetics of bismuth tartrate—characterized by the greatest initial urinary excretion rate among soluble bismuth salts with 26% bismuth recovery over two weeks at sub-lethal doses, contrasted against the lower excretion rates of bismuth citrate (~15%) and bismuth thiosulfate (~12%)—make CBT a chemically well-defined comparator for pharmacokinetic studies [4]. Researchers designing preclinical toxicology protocols should note that sodium potassium bismuth tartrate has a maximum tolerated intramuscular dose of ~100 mg/kg in rabbits (~40 mg Bi/kg), which is substantially lower than that of sodium bismuth citrate (~300 mg/kg, ~200 mg Bi/kg), necessitating careful dose-ranging when transitioning between bismuth salts [4].

Formulation Development: Aqueous and Colloidal Bismuth Delivery Systems

For formulation scientists developing oral liquid, injectable, or colloidal bismuth preparations, the water solubility of bismuth tartrate salts (potassium bismuth tartrate: soluble in ~2 parts water; sodium bismuth tartrate: soluble in ~3 parts water) represents a critical enabling physicochemical property not available with practically insoluble bismuth compounds such as bismuth subsalicylate or bismuth subnitrate [2]. The colloidal formulation process protected under CN101491507A specifically exploits the tartrate ligand to generate a semitransparent colloidal solution with extended stable shelf life and the ability to form protective colloid-mucus protein complexes in both acidic gastric and alkaline intestinal environments [5].

Application
Selection Property
Validation Focus
H. pylori eradication studies
Documented quadruple therapy trial context
Endpoint review: eradication rate consistency across regimens
Colitis model research
Randomized comparator-trial evidence for lower GI
Endpoint review: remission-rate and symptom-score context
Preclinical PK/Tox studies
Differential renal excretion and MTD profile
Exposure-model review: clearance rate and safety-margin context
Aqueous formulation development
Water-soluble bismuth tartrate chemistry
Formulation context: colloidal stability and dual-pH mucosal affinity
Quote Request

Request a Quote for Dibismuth;2,3-dihydroxybutanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.